3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, substituted with a 3,4-dimethoxyphenyl group and a tetrazol-5-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene in the presence of a Lewis acid catalyst.
Attachment of the tetrazol-5-ylmethoxy group: The final step involves the nucleophilic substitution of the chromen-2-one derivative with a tetrazol-5-ylmethanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)-2H-chromen-2-one: Lacks the tetrazol-5-ylmethoxy group.
7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Lacks the 3,4-dimethoxyphenyl group.
3-(3,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one: Lacks the tetrazol-5-yl group.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is unique due to the presence of both the 3,4-dimethoxyphenyl and tetrazol-5-ylmethoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16N4O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C19H16N4O5/c1-25-15-6-4-11(8-17(15)26-2)14-7-12-3-5-13(9-16(12)28-19(14)24)27-10-18-20-22-23-21-18/h3-9H,10H2,1-2H3,(H,20,21,22,23) |
InChI Key |
YTYIIPKSEJJKDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.